molecular formula C10H14N2O B14628802 2,4,6-Cycloheptatrien-1-one, 2-hydrazino-6-(1-methylethyl)- CAS No. 55438-27-2

2,4,6-Cycloheptatrien-1-one, 2-hydrazino-6-(1-methylethyl)-

Cat. No.: B14628802
CAS No.: 55438-27-2
M. Wt: 178.23 g/mol
InChI Key: BWOZGEJMYRRDIP-UHFFFAOYSA-N
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Description

2,4,6-Cycloheptatrien-1-one, 2-hydrazino-6-(1-methylethyl)- is an organic compound that belongs to the class of cycloheptatrienones This compound is characterized by a seven-membered ring with three conjugated double bonds and a ketone group at the first position The addition of a hydrazino group at the second position and an isopropyl group at the sixth position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-hydrazino-6-(1-methylethyl)- can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. This reaction typically requires a solvent such as acetic acid and is conducted at elevated temperatures . Another method involves the indirect synthesis from tropinone through a Hofmann elimination followed by bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using selenium dioxide or other oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Cycloheptatrien-1-one, 2-hydrazino-6-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

2,4,6-Cycloheptatrien-1-one, 2-hydrazino-6-(1-methylethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-hydrazino-6-(1-methylethyl)- involves its interaction with various molecular targets and pathways. The compound’s aromatic ring and functional groups allow it to participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Cycloheptatrien-1-one, 2-hydrazino-6-(1-methylethyl)- is unique due to the presence of both a hydrazino group and an isopropyl group on the cycloheptatrienone ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

55438-27-2

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-hydrazinyl-6-propan-2-ylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C10H14N2O/c1-7(2)8-4-3-5-9(12-11)10(13)6-8/h3-7H,11H2,1-2H3,(H,12,13)

InChI Key

BWOZGEJMYRRDIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)C(=CC=C1)NN

Origin of Product

United States

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